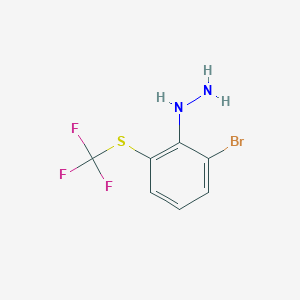

1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine

Description

Properties

Molecular Formula |

C7H6BrF3N2S |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

[2-bromo-6-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6BrF3N2S/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2 |

InChI Key |

NKQBLESJQVBVCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NN)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Design

The most industrially viable route involves displacing a halogen atom (typically fluorine or chlorine) with hydrazine in a halogenated benzene derivative. For this compound, the ideal precursor is 1-fluoro-2-bromo-6-(trifluoromethylthio)benzene , where fluorine’s superior leaving-group ability facilitates substitution.

The reaction proceeds under mild conditions (20–40°C) in tetrahydrofuran (THF) with hydrazine hydrate, achieving yields exceeding 80%. The trifluoromethylthio group’s electron-withdrawing nature activates the ring for nucleophilic attack, while bromine’s ortho/para-directing effects ensure precise positioning of the hydrazine group.

Key Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 20–40°C |

| Solvent | Tetrahydrofuran (THF) |

| Hydrazine Equivalents | 1.5–3.0 molar excess |

| Reaction Time | 48–72 hours |

Industrial Optimization

Continuous flow reactors enhance yield (up to 90%) and purity (≥95%) by minimizing side reactions such as monodechlorination or isomer formation. The use of cyclic ethers like THF improves solubility and reaction homogeneity, while phase-transfer catalysts (e.g., PEG-400) accelerate kinetics in biphasic systems.

Diazonium Salt Reduction

Pathway Description

This method converts 2-bromo-6-(trifluoromethylthio)aniline into the target hydrazine via diazotization and subsequent reduction:

- Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms the diazonium salt.

- Reduction : SnCl₂ or NaBH₄ reduces the diazonium group to hydrazine.

While theoretically feasible, this route faces challenges:

Comparative Analysis

| Parameter | Nucleophilic Substitution | Diazonium Reduction |

|---|---|---|

| Yield | 80–90% | 40–50% |

| Purity | ≥95% | 70–80% |

| Scalability | High | Moderate |

| By-products | Minimal | Significant |

Multi-Step Functionalization

Sequential Halogenation and Thiolation

Constructing the benzene ring through iterative functionalization offers flexibility:

- Bromination : Electrophilic bromination of toluene derivatives using Br₂/FeBr₃.

- Thiolation : Introducing trifluoromethylthio via CF₃SCl/AlCl₃.

- Hydrazine Incorporation : Final substitution with hydrazine hydrate.

This approach allows precise control over substitution patterns but requires 4–6 steps, reducing overall efficiency.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance nucleophilicity, while protic solvents (ethanol) favor protonation of intermediates, slowing reaction rates.

Temperature and Pressure

Elevated temperatures (>60°C) promote side reactions, whereas reactions at 20–40°C under atmospheric pressure maximize selectivity.

Catalytic Enhancements

Phase-transfer catalysts (PEG-400) improve yields by 15–20% in biphasic systems, enabling reactions at lower temperatures (10–25°C).

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Gas chromatography with flame ionization detection (GC-FID) achieves >99% purity when coupled with recrystallization from ethanol/water mixtures.

Challenges and Limitations

- Regioselectivity : Competing substitution at bromine (instead of fluorine) occurs if reaction conditions are poorly controlled.

- Precursor Synthesis : Accessing 1-fluoro-2-bromo-6-(trifluoromethylthio)benzene requires multi-step protocols with hazardous reagents (e.g., Cl₂ gas).

- Hydrazine Stability : The product decomposes above 100°C, necessitating low-temperature storage.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine and related compounds:

*Calculated based on analogous compounds.

Key Observations:

- Substituent Position: The 2-bromo-6-(trifluoromethylthio) substitution pattern in the target compound is unique among the analogs. Most related compounds feature substituents at adjacent positions (e.g., 2 and 3 ) or non-adjacent positions (e.g., 2 and 5 ), altering steric and electronic interactions.

- Stability : The trifluoromethylthio group may confer oxidative instability compared to ether (-OCH₂CH₃) or fluorinated analogs .

Challenges and Limitations

- Synthetic Complexity : Introducing -S-CF₃ at the 6-position requires precise control to avoid side reactions, such as oxidation of the sulfur atom.

Biological Activity

1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula , characterized by a bromine atom, a trifluoromethylthio group, and a hydrazine moiety. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their function.

- Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways.

- Oxidative Stress Induction : It may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that hydrazine derivatives can possess significant antimicrobial properties. The compound's structural features suggest potential effectiveness against various bacterial strains. For instance, compounds with similar structures have demonstrated activity against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Research focusing on similar hydrazine derivatives indicates that they may exhibit cytotoxic effects against cancer cell lines. For example, certain pyrazole derivatives have shown enhanced activity in breast cancer cell lines when combined with conventional chemotherapeutics like doxorubicin . This suggests that this compound could also have synergistic effects when used alongside existing cancer therapies.

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial (E. coli) | Moderate | |

| Anticancer (MCF-7 Cells) | High (with doxorubicin synergy) | |

| Enzyme Inhibition | Confirmed in vitro |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial properties of various hydrazine derivatives, including this compound. The results indicated a notable inhibition of bacterial growth, particularly against Gram-positive bacteria .

- Anticancer Research : In vitro assays on breast cancer cell lines showed that compounds structurally related to this compound exhibited significant cytotoxicity. The combination with doxorubicin led to enhanced apoptosis rates compared to treatments with doxorubicin alone .

Q & A

Q. What are optimized synthetic routes for 1-(2-Bromo-6-(trifluoromethylthio)phenyl)hydrazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions of substituted phenylhydrazine derivatives. For example, hydrazine derivatives with electron-withdrawing groups (e.g., bromo, trifluoromethylthio) typically react with ketones or aldehydes under reflux in ethanol or acetic acid (6–8 hours, 60–80°C). Ethanol is preferred for non-acetylated pyrazoline formation, while acetic acid promotes acetylation at the hydrazine nitrogen . Monitoring via TLC (e.g., silica gel, ethyl acetate/hexane) ensures reaction completion. Crystallization from ethanol improves purity, with yields ranging from 45% to 70% depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are ambiguities resolved?

- Methodological Answer :

- 1H/13C NMR : Assign signals using substituent additivity rules. For example, the bromo substituent deshields adjacent protons (δ 7.5–8.0 ppm), while the trifluoromethylthio group causes splitting due to coupling with fluorine (19F NMR recommended). APT (Attached Proton Test) 13C NMR distinguishes CH, CH2, and quaternary carbons .

- IR : Confirm N–H stretches (3100–3300 cm⁻¹) and C–S vibrations (650–750 cm⁻¹) .

- MS : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., bromo’s M+2 peak) .

Q. What are the solubility and stability profiles of this hydrazine derivative under standard lab conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and ethanol. Addition of acetic acid enhances solubility via protonation of the hydrazine group .

- Stability : Sensitive to light and oxygen. Store under inert gas (N2/Ar) at –20°C. Degradation products (e.g., diazenes) form under prolonged exposure to acidic conditions .

Q. How is this compound utilized in synthesizing heterocyclic scaffolds (e.g., pyrazolines, benzothiazines)?

- Methodological Answer : React with α,β-unsaturated ketones (chalcones) in refluxing ethanol to form 4,5-dihydropyrazolines via cyclocondensation. For benzothiazines, treat with thioureas or thioamides under basic conditions (e.g., Et3N) to form thiazine rings .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo/trifluoromethylthio substituents influence regioselectivity in cyclization reactions?

- Methodological Answer : The bromo group’s steric bulk directs electrophilic attack to the less hindered para position, while the electron-withdrawing trifluoromethylthio group deactivates the ring, favoring nucleophilic substitution at the ortho position. Computational DFT studies (e.g., Gaussian) can model charge distribution and transition states to predict regioselectivity .

Q. What mechanistic insights explain discrepancies in reaction outcomes between hydrazine and phenylhydrazine derivatives?

- Methodological Answer : Hydrazine (NH2–NH2) acts as a bidentate nucleophile, enabling 5-membered ring formation, while phenylhydrazine derivatives introduce steric hindrance, favoring 6-membered rings or open-chain products. Isotopic labeling (15N/2H) and kinetic studies (e.g., stopped-flow NMR) can track intermediate formation .

Q. How can computational modeling optimize reaction conditions for scale-up without compromising yield?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to screen solvents and temperatures. For example, DMF’s high polarity reduces activation energy for cyclization but may promote side reactions; simulations can identify optimal dielectric constants .

Q. What strategies resolve contradictions in NMR assignments for structurally similar derivatives?

- Methodological Answer :

- COSY/NOESY : Identify through-space coupling to differentiate para/ortho substituents.

- Variable Temperature NMR : Resolve overlapping signals by altering conformational mobility (e.g., –40°C to 80°C) .

Q. How does this compound participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized aryl synthesis?

Q. What are the implications of trifluoromethylthio’s lipophilicity in drug design applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.